N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl acetamide moiety and distinct aromatic substituents. The core structure consists of a fused thiophene-pyrimidinone system, with a 4-methylbenzyl group at position 3 and a sulfanyl-linked acetamide chain at position 2. The acetamide nitrogen is substituted with a 2-(4-chlorophenyl)ethyl group, introducing both lipophilic and electronic effects.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-16-2-4-18(5-3-16)14-28-23(30)22-20(11-13-31-22)27-24(28)32-15-21(29)26-12-10-17-6-8-19(25)9-7-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDLBZUSVMJIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thieno[3,2-d]pyrimidine core combined with a chlorophenyl and methylphenyl moiety. The structural formula is as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that it may target vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both crucial in tumor angiogenesis and survival pathways.
Key Findings:
- VEGFR-2 Inhibition : The compound demonstrates significant inhibition of VEGFR-2 with an IC50 value of approximately .
- AKT Inhibition : Similarly, it inhibits AKT signaling with an IC50 around .
- Induction of Apoptosis : Mechanistic studies reveal that treatment leads to S-phase cell cycle arrest and subsequent caspase-mediated apoptosis in liver carcinoma cells .
Anticancer Activity
In vitro studies have shown that this compound exhibits potent anticancer properties:
| Cell Line | IC50 (μM) |
|---|---|
| Liver Carcinoma | 3.105 |
| Breast Cancer | 3.023 |
| Prostate Cancer | 6.96 |
These results suggest a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In a study assessing its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 μg/mL |
| Staphylococcus aureus | 25 μg/mL |
| Mycobacterium tuberculosis | 40 μg/mL |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Liver Carcinoma Study : A multicellular spheroid model was employed to evaluate the compound's efficacy in a more physiologically relevant environment. Results indicated that the compound significantly reduced tumor spheroid size compared to controls, supporting its potential use in therapeutic applications .
- Antimicrobial Efficacy : A series of derivatives were synthesized based on the core structure, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria. The structure-activity relationship highlighted the importance of substituents on the thieno[3,2-d]pyrimidine ring for activity enhancement .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from progressing to division.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via intrinsic pathways, leading to increased caspase activity and DNA fragmentation.
Antimicrobial Properties
The thienopyrimidine moiety has been associated with antimicrobial activity. Preliminary studies suggest that N-[2-(4-chlorophenyl)ethyl]-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may exhibit:
- Bactericidal Effects : Effective against various Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Potential activity against certain fungal strains.
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study reported an IC50 value indicating potent activity against these cancer cells.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations:
Core Modifications: Unlike pyrimidine-only derivatives (), the thienopyrimidine core enhances π-π stacking and electronic interactions due to the fused thiophene ring.
Molecular Weight : The target’s hypothetical molecular weight (~480 g/mol) exceeds simpler analogs, aligning with trends in substituent addition.
Crystallographic and Physicochemical Properties
Crystal structure data from related compounds highlight substituent-driven packing patterns:
- : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibits intermolecular N–H···N hydrogen bonds, stabilizing its lattice .
- : N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide shows intramolecular C–H···O interactions and intermolecular N–H···O bonds .
The target compound’s bulky substituents may disrupt such interactions, reducing crystallinity compared to smaller analogs.
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural analogs suggest therapeutic relevance:
- : Acetamide derivatives bearing 1,3,4-oxadiazole-thioether groups demonstrate antiproliferative activity against cancer cell lines .
- : A pyrido[4,3-d]pyrimidine-acetamide hybrid (IUPAC combination) is described in a drug application, underscoring the scaffold’s pharmacological utility .
The thienopyrimidine core and sulfanyl group in the target compound may enhance binding to biological targets (e.g., kinases or DNA), though further studies are required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
